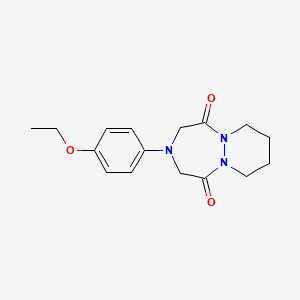![molecular formula C40H78O6S3Sn B14459833 Butyltintris[2-(decanoyloxy)ethylmercaptide] CAS No. 67874-51-5](/img/structure/B14459833.png)
Butyltintris[2-(decanoyloxy)ethylmercaptide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyltintris[2-(decanoyloxy)ethylmercaptide] is an organotin compound known for its versatile applications in various chemical processes. This compound is characterized by the presence of butyl groups attached to a tin atom, along with decanoyloxy and ethylmercaptide groups. Organotin compounds like Butyltintris[2-(decanoyloxy)ethylmercaptide] are widely used in industrial and research settings due to their catalytic properties and ability to facilitate various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyltintris[2-(decanoyloxy)ethylmercaptide] typically involves the reaction of butyltin trichloride with 2-(decanoyloxy)ethylmercaptan under controlled conditions. The reaction is carried out in an organic solvent, such as toluene or dichloromethane, at elevated temperatures. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of Butyltintris[2-(decanoyloxy)ethylmercaptide] is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of flow reactors also enhances the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Butyltintris[2-(decanoyloxy)ethylmercaptide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the decanoyloxy or ethylmercaptide groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran at low temperatures.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile at moderate temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, alcohols
Substitution: Corresponding substituted products depending on the nucleophile used
Applications De Recherche Scientifique
Butyltintris[2-(decanoyloxy)ethylmercaptide] has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic synthesis reactions, such as esterification, transesterification, and polymerization.
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic applications, including its use as an antimicrobial agent and in drug delivery systems.
Industry: Utilized in the production of plastics, coatings, and adhesives due to its catalytic properties.
Mécanisme D'action
The mechanism of action of Butyltintris[2-(decanoyloxy)ethylmercaptide] involves its ability to coordinate with various substrates through its tin center. This coordination facilitates the activation of substrates, making them more reactive towards nucleophiles or electrophiles. The compound’s catalytic activity is attributed to the electron-donating properties of the butyl groups and the electron-withdrawing effects of the decanoyloxy and ethylmercaptide groups, which enhance the reactivity of the tin center.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Butyltin tris(2-ethylhexanoate)
- Di-n-butyltin oxide
- Mono-n-butyltin trichloride
- Tetra-n-butyltin
Uniqueness
Butyltintris[2-(decanoyloxy)ethylmercaptide] is unique due to its specific combination of butyl, decanoyloxy, and ethylmercaptide groups, which confer distinct catalytic properties. Compared to similar compounds, it offers enhanced reactivity and selectivity in various chemical reactions, making it a valuable catalyst in both research and industrial applications.
Propriétés
Numéro CAS |
67874-51-5 |
|---|---|
Formule moléculaire |
C40H78O6S3Sn |
Poids moléculaire |
870.0 g/mol |
Nom IUPAC |
2-[butyl-bis(2-decanoyloxyethylsulfanyl)stannyl]sulfanylethyl decanoate |
InChI |
InChI=1S/3C12H24O2S.C4H9.Sn/c3*1-2-3-4-5-6-7-8-9-12(13)14-10-11-15;1-3-4-2;/h3*15H,2-11H2,1H3;1,3-4H2,2H3;/q;;;;+3/p-3 |
Clé InChI |
COMMEQOKOLNNSJ-UHFFFAOYSA-K |
SMILES canonique |
CCCCCCCCCC(=O)OCCS[Sn](CCCC)(SCCOC(=O)CCCCCCCCC)SCCOC(=O)CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


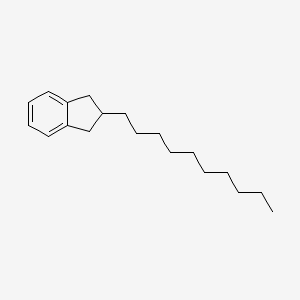
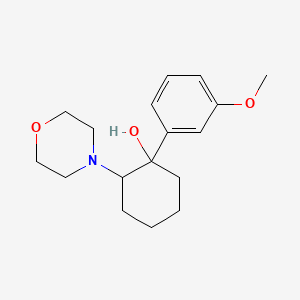


![N-[(Benzyloxy)carbonyl]glycyl-N-hydroxy-L-leucinamide](/img/structure/B14459782.png)
![Phosphanetriyltris[(naphthalen-1-yl)methanone]](/img/structure/B14459784.png)
![3-[(3-Nitrophenyl)sulfanyl]-1H-indole](/img/structure/B14459787.png)
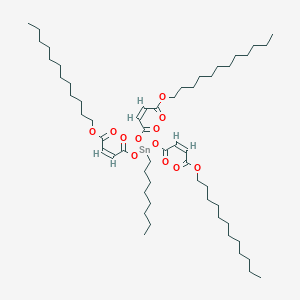
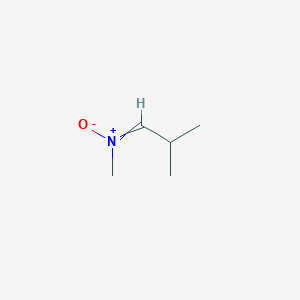

![5-Nitro-2-[4-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]sulfonylphenyl]isoindole-1,3-dione](/img/structure/B14459812.png)
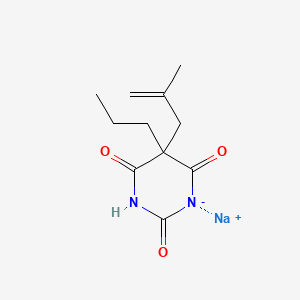
![3-[4-(Methanesulfonyl)phenyl]-1-phenylprop-2-en-1-one](/img/structure/B14459831.png)
